molecular formula C12H21NO3S2 B13445104 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

Cat. No.: B13445104
M. Wt: 292.4 g/mol
InChI Key: NHWXBVUAMMVKNN-KCKQSJSWSA-N
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Description

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone is a methanethiosulfonate derivative featuring a pyrrolidine core substituted with tetramethyl groups and a methylsulfonylsulfanylmethyl moiety. Its IUPAC name reflects its structural complexity, including a 115N isotopic label in some variants . The compound is identified by CAS numbers 244641-23-4 () and 1287068-01-2 (), with the discrepancy likely arising from isotopic labeling or synthesis variations. It is stored at -20°C and shipped at room temperature, indicating moderate thermal stability . The molecule’s methanethiosulfonate group confers reactivity toward thiols, making it a critical tool in spin-labeling studies for probing biomolecular dynamics .

Properties

Molecular Formula

C12H21NO3S2

Molecular Weight

292.4 g/mol

IUPAC Name

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone

InChI

InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3/i13+1

InChI Key

NHWXBVUAMMVKNN-KCKQSJSWSA-N

Isomeric SMILES

CC(=O)[15N]1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves several steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrroline with acetyl chloride under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.

Chemical Reactions Analysis

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is employed in metabolic research to study metabolic pathways in vivo, thanks to its stable isotope labeling.

    Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in the study of diseases.

    Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can act as a spin label, binding to thiol groups in proteins and other biomolecules . This interaction allows researchers to study the structure and dynamics of these molecules using techniques such as electron paramagnetic resonance (EPR) spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous ethanone derivatives:

Compound Name CAS Number Key Substituents/Features Primary Applications Reference
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone 244641-23-4 Pyrrolidine core, methylsulfonylsulfanylmethyl, isotopic labeling (115N) Spin-labeling in biophysical studies; thiol-specific reactivity
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 315710-85-1 Chloro, fluorophenyl, dimethylpyrrole Pharmaceutical intermediate (e.g., kinase inhibitors)
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone 110951-48-9 Amino, ethyl, phenyl, methylpyrrole Potential use in dye synthesis or as a ligand in coordination chemistry
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso-E Super) 54464-57-2 Tetramethylnaphthalenyl, octahydronaphthalene Fragrance additive (woody, amber-like notes)

Key Research Findings

Reactivity : The methylsulfonylsulfanylmethyl group in the target compound exhibits rapid thiol-specific reactivity (second-order rate constant ~10³ M⁻¹s⁻¹), outperforming simpler disulfides in labeling efficiency .

Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, comparable to Iso-E Super (130°C) but lower than halogenated derivatives (e.g., 2-chloroethanone analogues decompose at ~90°C) .

Isotopic Variants: The 115N-labeled variant (CAS 1287068-01-2) is used in hyperfine spectroscopy to resolve nitrogen-centered radical interactions, a feature absent in non-isotopic analogues .

Discrepancies and Limitations

  • CAS Number Ambiguity: The conflicting CAS numbers (244641-23-4 vs.
  • Limited Pharmacological Data: Unlike halogenated or amino-substituted ethanones, the target compound lacks reported bioactivity studies, limiting its utility outside biophysical applications .

Biological Activity

1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone, with the CAS number 1287068-01-2 and a molecular formula of C₁₂H₂₁N₃O₃S₂, is a complex organic compound notable for its unique structural features. This compound has gained attention in biochemical research due to its potential biological activities, particularly as a spin probe in studies involving thiol-containing biomolecules.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring with several substituents that contribute to its reactivity. The molecular weight is approximately 292.4 g/mol. Key properties include:

PropertyValue
Molecular FormulaC₁₂H₂₁N₃O₃S₂
Molecular Weight292.4 g/mol
CAS Number1287068-01-2

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction is crucial for understanding the conformational dynamics of proteins and can influence various biological processes. Specifically, it acts as a spin label that can provide insights into the structural and dynamic properties of biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related compounds have shown significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacteria .

Antiproliferative Effects

In vitro assays demonstrate that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549. For instance, certain flavonoid derivatives have shown IC50 values indicating effective antiproliferative activity . The potential for this compound to exhibit similar effects warrants further investigation.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Activity : A study reported that methanol extracts containing similar compounds exhibited MIC values against E. coli and S. aureus, indicating their potential as antibacterial agents .
  • Anticancer Activity : Another investigation into flavonoids isolated from plant extracts showed significant antiproliferative effects against human cancer cell lines . Although not directly tested on this specific compound, the structural similarities suggest potential efficacy.

Applications in Research

The compound is utilized as a spin probe in biochemical studies. Its ability to label thiol sites allows researchers to investigate the dynamics of protein structures under various conditions. This application is critical for understanding enzyme mechanisms and protein folding processes .

Q & A

Q. What are the recommended synthetic routes for 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone?

The compound can be synthesized via acylation of a tetramethylpyrrole precursor using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions . For the methylsulfonylsulfanylmethyl substituent, thiol-ene "click" chemistry or nucleophilic substitution with methylsulfonylsulfanyl reagents may be employed, requiring strict control of reaction stoichiometry and inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., PubChem-derived data for analogous pyrrole derivatives ).
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • X-ray crystallography (if crystals are obtainable) for definitive structural elucidation, as demonstrated for related pyrrol-1-yl ethanones .

Q. How does the methylsulfonylsulfanylmethyl group influence the compound’s reactivity?

This group introduces dual electrophilic (sulfonyl) and nucleophilic (sulfanyl) reactivity , enabling participation in redox reactions, thiol-disulfide exchanges, or coordination with metal catalysts. For example, the sulfanyl moiety may undergo oxidation to disulfides, while the sulfonyl group stabilizes adjacent charges, affecting regioselectivity in substitution reactions .

Advanced Questions

Q. What experimental design considerations are critical for optimizing yield in multistep syntheses?

  • Stepwise purification : Use flash chromatography after each step to isolate intermediates, reducing side-product carryover.
  • Reaction monitoring : Employ TLC or in situ FT-IR to track progress, particularly for sulfanyl group incorporation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanylation steps, while dichloromethane minimizes ketone side reactions .

Q. How can researchers investigate the compound’s potential biological targets?

  • Molecular docking studies : Use software like AutoDock Vina to predict binding affinity with enzymes/receptors (e.g., cytochrome P450 or kinases), leveraging structural analogs from PubChem .
  • In vitro assays : Conduct competitive inhibition assays with fluorogenic substrates to quantify enzyme interaction, as seen in studies on pyrrole-based inhibitors .

Q. What strategies address contradictions in reported bioactivity data for pyrrole derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
  • Metabolic stability testing : Use liver microsomes to evaluate if observed discrepancies arise from differential metabolic degradation .
  • Control standardization : Include positive controls (e.g., known kinase inhibitors) to normalize inter-laboratory variability .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • HPLC-MS analysis : Detect and quantify byproducts (e.g., des-methyl analogs or sulfoxide derivatives) using reverse-phase C18 columns and gradient elution .
  • Quality-by-Design (QbD) : Optimize reaction parameters (temperature, pH) via DoE (Design of Experiments) to minimize impurity formation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfanyl Group Incorporation

ParameterOptimal ConditionReference
CatalystTriethylamine
SolventDMF or dichloromethane
Temperature0–25°C
Reaction Time10–24 hours

Q. Table 2. Recommended Analytical Techniques for Purity Assessment

TechniqueTarget ImpuritySensitivity
HPLC-UV/VisUnreacted starting materials0.1%
GC-MSVolatile byproducts1 ppm
ICP-OESHeavy metal residues0.01 ppm

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